7-(4-benzylpiperidin-1-yl)-3-cyclopentyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-benzylpiperidin-1-yl)-3-cyclopentyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidine derivatives have been studied for their diverse biological potential, including anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various chemical reactions . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is complex and can vary based on the specific substituents attached to the pyrimidine ring . The structure-activity relationships of these compounds are crucial for their biological activity .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, they can be transformed into different derivatives when heated under specific conditions with certain reagents . The specific reactions and their outcomes can vary depending on the starting materials and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structures . These properties can influence their biological activity, stability, and pharmacokinetics .Mechanism of Action
Pyrimidine derivatives exert their biological effects through various mechanisms. One of these mechanisms is the inhibition of protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, pyrimidine derivatives can potentially interfere with cancer cell growth and proliferation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-6-cyclopentyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c29-21-19-15-24-22(25-20(19)26-23(30)28(21)18-8-4-5-9-18)27-12-10-17(11-13-27)14-16-6-2-1-3-7-16/h1-3,6-7,15,17-18H,4-5,8-14H2,(H,24,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIYMAGPSQQZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.